Furo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
Furo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused pyridine and furan ring system. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Mechanism of Action
Mode of Action
It’s known that furo[2,3-b]pyridine derivatives can be constructed through a multi-catalytic protocol, involving gold, palladium, and phosphoric acid . This process enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone .
Biochemical Pathways
Furo[2,3-b]pyridine derivatives are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Furo[2,3-b]pyridine derivatives are known to possess various bioactivities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridine-5-carboxylic acid can be achieved through various methods. One common approach involves the cycloisomerization of ynamides in the presence of gold, palladium, and phosphoric acid catalysts. This multi-catalytic protocol enables a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process, resulting in the formation of furo[2,3-b]pyridine derivatives with good yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Furo[2,3-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Furo[2,3-b]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:
Furo[3,2-b]pyridine: Similar in structure but with different regioisomeric arrangement, leading to distinct biological activities.
Pyrrolo[2,3-b]pyridine: Another fused pyridine derivative with applications in drug discovery, particularly as kinase inhibitors.
Thiazolopyridine: Known for its antimicrobial and anti-inflammatory properties.
These comparisons highlight the unique structural features and diverse applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
furo[2,3-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPWMRNKTGNBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559532 | |
Record name | Furo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122534-94-5 | |
Record name | Furo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[2,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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